2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked to a 6-methylpyridin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the piperidine and pyridine moieties. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Piperidine and Pyridine Moieties: This can be done through nucleophilic substitution reactions or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and pyridine moiety but lack the piperidine and trifluoromethyl groups.
Trifluoromethylated Pyrimidines: These compounds contain the trifluoromethyl group but may have different substituents on the pyrimidine ring.
Piperidine-Substituted Pyrimidines: These compounds feature the piperidine ring but may have different substituents on the pyrimidine and pyridine rings.
Uniqueness
2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperidine and pyridine moieties contribute to its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C17H19F3N4O |
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Molecular Weight |
352.35 g/mol |
IUPAC Name |
2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H19F3N4O/c1-12-4-2-6-15(22-12)25-11-13-5-3-9-24(10-13)16-21-8-7-14(23-16)17(18,19)20/h2,4,6-8,13H,3,5,9-11H2,1H3 |
InChI Key |
CBZZQXVEORIJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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